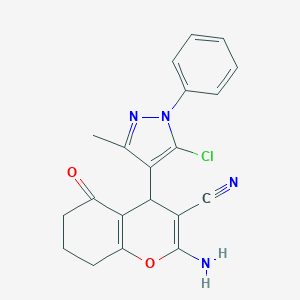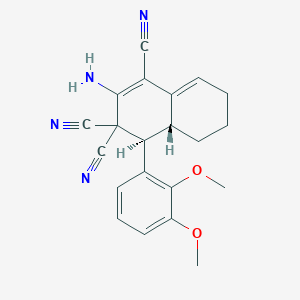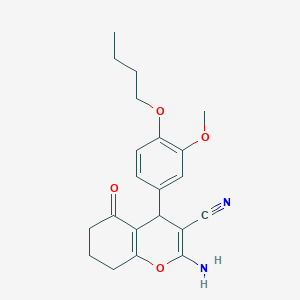![molecular formula C30H28FN3OS B433344 N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 311763-34-5](/img/structure/B433344.png)
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique adamantyl group, a cyano group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of the cyano group: This is often done using cyanation reactions, where a suitable cyanating agent is used.
Attachment of the adamantyl group: This step usually involves a nucleophilic substitution reaction where the adamantyl group is introduced.
Formation of the sulfanylacetamide linkage: This is typically achieved through a thiolation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantyl group.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The cyano and fluorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(1-adamantyl)acetamide
- (4-(1-adamantyl)phenoxy)acetic acid
Uniqueness
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to the combination of its structural features, including the adamantyl group, cyano group, and fluorophenyl group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
311763-34-5 |
|---|---|
Fórmula molecular |
C30H28FN3OS |
Peso molecular |
497.6g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C30H28FN3OS/c31-24-8-6-22(7-9-24)25-13-27(23-4-2-1-3-5-23)33-29(26(25)17-32)36-18-28(35)34-30-14-19-10-20(15-30)12-21(11-19)16-30/h1-9,13,19-21H,10-12,14-16,18H2,(H,34,35) |
Clave InChI |
BCTBPZMGPBMYQZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)F)C#N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-methyl-1-(4-methylphenyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433261.png)
![6-amino-3-(tert-butyl)-11-oxospiro[4H-pyrano[2,3-c]pyrazole-4,3'-indoline]-5-c arbonitrile](/img/structure/B433263.png)


![2-[(2-Pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B433266.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B433267.png)

![1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B433273.png)
![7-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B433274.png)
![7-[(4-Chlorobenzyl)sulfanyl]-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B433275.png)
![2-amino-4-(4-butoxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433282.png)
![benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B433283.png)
![2-(Allylamino)-4-amino-5-[(5-bromo-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B433284.png)
![2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433286.png)
